Vecabrutinib, formerly known as SNS-062, is a novel, highly potent, next-generation Bruton’s tyrosine kinase (BTK) inhibitor. [] Unlike first-generation BTK inhibitors like Ibrutinib, Vecabrutinib acts as a reversible, non-covalent inhibitor. [, ] This characteristic is particularly relevant in the context of acquired resistance to covalent BTK inhibitors, often mediated by mutations in the cysteine 481 residue of BTK (C481). [, , ] Vecabrutinib retains its efficacy against both wild-type and C481 mutated BTK, including C481S, the most common mutation observed in patients relapsing on covalent BTK inhibitors. [, , ]
Vecabrutinib demonstrates a high degree of selectivity for BTK and exhibits inhibitory activity against Interleukin-2-inducible T-cell kinase (ITK) comparable to Ibrutinib. [, ] This dual inhibition profile suggests potential applications in modulating the tumor microenvironment, particularly in B-cell malignancies. []
Vecabrutinib exerts its biological effects by reversibly and non-covalently inhibiting BTK. [, ] This inhibition prevents the autophosphorylation of BTK, effectively disrupting downstream signaling cascades crucial for B-cell receptor (BCR) signaling. [] By targeting BTK, Vecabrutinib effectively disrupts the BCR signaling pathway, ultimately leading to apoptosis of malignant B-cells. [] Notably, Vecabrutinib also demonstrates activity against ITK, contributing to its potential in modulating the tumor microenvironment by influencing T-cell function. [, , ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: